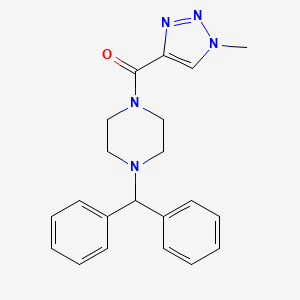
(4-Benzhydrylpiperazin-1-yl)(1-Methyl-1H-1,2,3-triazol-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
BenchChem offers high-quality (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Carboanhydrase
- Anwendung: (4-Benzhydrylpiperazin-1-yl)(1-Methyl-1H-1,2,3-triazol-4-yl)methanon wurde als effektiver CA-Hemmer entwickelt. Kristallstrukturen zeigen seine Bindungswechselwirkungen sowohl mit der ubiquitären hCA II als auch mit der im Gehirn vorkommenden hCA VII. Insbesondere die Hemmung von hCA VII könnte vielversprechend für die Behandlung von neuropathischen Schmerzen sein .
Zytotoxische Aktivität
- Anwendung: Derivate von This compound wurden synthetisiert und auf ihre zytotoxische Aktivität gegen verschiedene Krebszelllinien getestet. Diese Verbindungsklasse zeigt sich vielversprechend als zytotoxisches Mittel .
Antibakterielle und antimykotische Eigenschaften
- Anwendung: Das 1,2,3-Triazolringsystem, einschließlich Derivaten unserer Verbindung, kann als effektive antibakterielle und antimykotische Mittel dienen .
Biologische Aktivitäten
- Anwendung: Die 1,2,3-Triazol-Einheit unserer Verbindung könnte zu verschiedenen biologischen Aktivitäten wie antibakteriellen, antimalariellen und antiviralen Wirkungen beitragen .
Pflanzenschutzmittel und Photostabilisatoren
- Anwendung: Diese Verbindungen sind relevant als Pflanzenschutzmittel, Photostabilisatoren, Farbstoffe und Korrosionsschutzmittel .
Potenzielle Medikamentenentwicklung
Biologische Aktivität
The compound (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a piperazine ring and a triazole moiety, which are known to contribute to various pharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds similar to (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibit significant antimicrobial properties. A study demonstrated that derivatives containing the triazole ring showed activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a derivative of this compound was tested against human breast cancer cells and exhibited IC50 values in the micromolar range, indicating potent cytotoxic activity.
3. Neuropharmacological Effects
Investigations into the neuropharmacological effects of this compound reveal its potential as an anxiolytic agent. In animal models, it has been shown to reduce anxiety-like behaviors in elevated plus maze tests. This effect may be linked to its interaction with serotonin receptors, particularly the 5-HT1A receptor.
Case Study 1: Antimicrobial Efficacy
A recent study published in Frontiers in Chemistry detailed the antimicrobial efficacy of various triazole derivatives, including (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In a study conducted by Konstantinidou et al., the anticancer effects of several triazole derivatives were assessed using human cancer cell lines. The compound exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways . The study provided evidence supporting further development for therapeutic use in oncology.
Research Findings
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-24-16-19(22-23-24)21(27)26-14-12-25(13-15-26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVRECHGSPTHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














